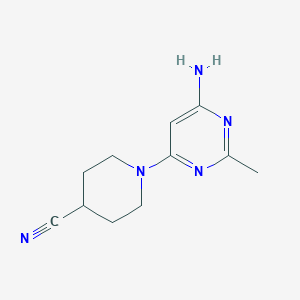

1-(6-Amino-2-methylpyrimidin-4-yl)piperidine-4-carbonitrile

Description

Properties

IUPAC Name |

1-(6-amino-2-methylpyrimidin-4-yl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5/c1-8-14-10(13)6-11(15-8)16-4-2-9(7-12)3-5-16/h6,9H,2-5H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMILLVOPLQQKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1-(6-Amino-2-methylpyrimidin-4-yl)piperidine-4-carbonitrile is Protein Kinase B (PKB) , also known as Akt. PKB is a key component of intracellular signaling pathways that regulate growth and survival. It is frequently deregulated in cancer, making it an attractive target for antitumor agents.

Mode of Action

This compound acts as an ATP-competitive inhibitor of PKB. It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB. This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR.

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway. The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane. The binding of PKB to PI-3,4,5-P3 promotes activation of the kinase by phosphorylation on Ser473 and Thr308. Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, promoting proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.

Pharmacokinetics

The compound is orally bioavailable. Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability. Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB.

Biological Activity

1-(6-Amino-2-methylpyrimidin-4-yl)piperidine-4-carbonitrile is a heterocyclic compound notable for its biological activity, particularly as an inhibitor of Protein Kinase B (PKB), also known as Akt. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and metabolic disorders.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₅N₅

- Molecular Weight : 217.27 g/mol

- CAS Number : 2098131-54-3

The compound features a piperidine ring connected to a pyrimidine moiety, which is essential for its biological activity.

Target Enzyme: Protein Kinase B (PKB)

This compound acts as an ATP-competitive inhibitor of PKB. The inhibition of PKB disrupts the Phosphatidylinositol-3 Kinase (PI3K)-PKB signaling pathway, which is crucial for cell survival, proliferation, and metabolism.

Biochemical Pathways Affected

The inhibition of PKB leads to:

- Reduced phosphorylation of downstream targets such as Glycogen Synthase Kinase 3 beta (GSK3β) and Forkhead box O (FOXO) transcription factors.

- Modulation of cellular responses related to growth and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on breast cancer cells, showing a dose-dependent reduction in cell viability. The results are summarized in Table 1.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is orally bioavailable with favorable absorption characteristics. Its metabolic stability allows for prolonged action within biological systems.

Absorption and Distribution

Studies indicate that the compound is rapidly absorbed following oral administration, with peak plasma concentrations reached within a few hours. It exhibits moderate distribution across tissues, which is beneficial for targeting tumors.

Synthesis and Industrial Applications

The synthesis of this compound typically involves nucleophilic substitution reactions between 6-amino-pyrimidine and piperidine derivatives. Industrially, it serves as an intermediate in the production of agrochemicals and other pharmaceuticals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The piperidine-4-carbonitrile core is a versatile scaffold in drug discovery. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, synthetic routes, and biological activity.

Table 1: Key Structural and Pharmacological Comparisons

Key Observations

Substituent Effects on Bioactivity ALDH1A1 Inhibition: The presence of a methylsulfonylpiperazine group (e.g., compounds) enhances potency, with IC₅₀ values ranging from 7.0 to 5230.0 nM depending on the heterocyclic system (quinoline vs. pyrazolopyridine). Bulkier substituents reduce activity, as seen in the pyrazolo derivative (IC₅₀ = 5230.0 nM) . Heterocyclic Systems: Isothiazolo[4,3-b]pyridine (Compound 12d) and quinoline-based analogs exhibit divergent target affinities, likely due to differences in π-stacking and hydrogen-bonding interactions with enzymes .

Synthetic Accessibility Coupling Reactions: Many analogs are synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling (e.g., ’s compound 74). The target compound’s 6-amino-2-methylpyrimidine group may require selective protection/deprotection steps to avoid side reactions . Purification: Silica gel chromatography with dichloromethane/acetone (95:5) is common for piperidine-4-carbonitrile derivatives (e.g., Compound 12d) .

Physicochemical Properties Solubility: Derivatives with polar groups (e.g., hydroxyethyl in 1-(2-Hydroxyethyl)piperidine-4-carbonitrile) exhibit improved aqueous solubility compared to lipophilic analogs like 1-(3-chloro-5-fluorobenzoyl)piperidine-4-carbonitrile . Molecular Weight: Most analogs fall within 250–450 Da, aligning with Lipinski’s rule for drug-likeness.

Contradictory Findings Variability in IC₅₀ values for the same compound across studies (e.g., 7.0 vs. 32.0 nM for a quinoline-based ALDH1A1 inhibitor) highlights assay-dependent differences, possibly due to enzyme isoforms or experimental conditions .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves:

- Synthesis or procurement of the 6-amino-2-methylpyrimidin-4-yl intermediate.

- Preparation of the piperidine-4-carbonitrile scaffold.

- Coupling of the pyrimidine moiety to the piperidine nitrogen.

This sequence requires careful control of reaction conditions to preserve the sensitive amino and nitrile functionalities and to achieve high purity and yield.

Preparation of the 6-Amino-2-methylpyrimidin-4-yl Intermediate

The 6-amino-2-methylpyrimidine core is often synthesized via classical pyrimidine ring construction methods or through modification of existing pyrimidine derivatives. According to European patent EP1437348A1, derivatives of 6-methyl-pyrimidine-2,4-diamine can be prepared through processes involving substitution and amination steps in physiologically acceptable media, which can be adapted for the 6-amino-2-methylpyrimidin-4-yl fragment.

Preparation of Piperidine-4-carbonitrile

The piperidine-4-carbonitrile moiety is generally synthesized by functionalizing piperidine at the 4-position with a nitrile group. Although direct literature on this exact nitrile substitution is limited, related piperidine derivatives have been prepared via:

- Curtius rearrangement sequences to install amino substituents at the 4-position of piperidine rings, as demonstrated in the synthesis of 4-amino-piperidine derivatives.

- Reduction and functional group transformations of piperidine-4-carboxylic acid derivatives using transfer hydrogenation and amide formation techniques, as seen in related piperidine chemistry.

Coupling of Pyrimidine and Piperidine Units

The key step is the formation of the bond between the pyrimidine ring and the piperidine nitrogen. This is typically achieved through nucleophilic aromatic substitution (S_NAr) or amide bond formation, depending on the functional groups present.

In analogous systems, such as the preparation of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide, the coupling involves:

- Reacting a halogenated pyridine or pyrimidine derivative with a piperidine derivative under catalytic conditions.

- Use of copper(I) oxide as a catalyst at controlled temperatures (~60-70 °C) to facilitate amination while avoiding product discoloration.

Though this example involves a pyridine derivative, the mechanistic approach is applicable to pyrimidine coupling.

Representative Detailed Synthetic Route

Based on the synthesis strategies reported in the literature and patents, a plausible preparation method for 1-(6-Amino-2-methylpyrimidin-4-yl)piperidine-4-carbonitrile is as follows:

Alternative Synthetic Techniques

- Curtius Rearrangement : Used to introduce amino groups on piperidine rings, which can be adapted to prepare intermediates for coupling.

- Grignard Reagents : Employed in related piperidine carbonyl compound syntheses to form key intermediates at ambient temperature, avoiding cryogenic conditions.

- Transfer Hydrogenation : Applied in the methylation of piperidine carboxylic acids, which might be useful for preparing substituted piperidine intermediates.

Research Findings and Optimization Notes

- Use of copper(I) oxide catalyst loading above 0.02 wt % and maintaining reaction temperature below 80 °C is critical to prevent undesired discoloration and to achieve high purity.

- Grignard methodology offers advantages over lithium reagents due to milder conditions and operational simplicity.

- Reaction media and pH must be carefully controlled during amination steps to preserve the amino functionality on the pyrimidine ring.

- The nitrile group on the piperidine ring requires conditions that avoid hydrolysis or side reactions, suggesting the use of anhydrous or carefully controlled environments.

Summary Table of Preparation Methods

Q & A

Q. What are the common synthetic routes for 1-(6-amino-2-methylpyrimidin-4-yl)piperidine-4-carbonitrile, and how are reaction conditions optimized?

The synthesis typically involves multi-step strategies, such as:

- Chlorination and Amination : Starting from halogenated pyrimidine precursors, chlorination (e.g., using POCl₃) followed by substitution with amines or hydrazines to introduce the amino group .

- Microwave-Assisted Cyclization : Accelerating ring closure in piperidine derivatives, reducing reaction times from hours to minutes while improving yields (e.g., 45–77% yields reported for analogous piperidine-carbonitrile syntheses) .

- Multi-Component Reactions : Combining pyrimidine precursors with nitrile-containing intermediates under aqueous thermal conditions, achieving yields up to 95% for structurally similar pyrimidinecarbonitriles .

Q. Optimization Tips :

- Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to minimize side reactions .

- Monitor reaction progress via TLC or HPLC and employ flash chromatography (e.g., gradients of ethyl acetate/hexane) for purification .

Q. How is the compound characterized spectroscopically, and what key data distinguish it from analogs?

Key characterization methods include:

- ¹H/¹³C NMR : The amino group (δH ~6.8–7.5 ppm; δC ~155–165 ppm) and cyano group (νCN ~2212 cm⁻¹ in IR) are diagnostic. Piperidine protons appear as multiplets (δH ~1.5–3.5 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 315 for similar compounds) and fragmentation patterns confirm the structure .

- X-Ray Crystallography : Resolves steric effects; planar pyrimidine rings and hydrogen-bonded dimers (N–H⋯O/N interactions) are common in related structures .

Q. Distinguishing Features :

- The 2-methyl group on the pyrimidine ring causes distinct splitting in NMR compared to unsubstituted analogs .

- Cyano stretching frequencies (IR) differ from carboxamide or ester derivatives .

Advanced Research Questions

Q. How can computational methods streamline the synthesis and mechanistic analysis of this compound?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates, predicting optimal conditions (e.g., solvent, temperature) .

- Machine Learning : Train models on existing pyrimidine-carbonitrile reaction datasets to predict yields and side products .

- In Silico Screening : Dock the compound into target proteins (e.g., kinases) to prioritize bioactivity assays, leveraging its piperidine-pyrimidine scaffold’s affinity for CNS receptors .

Case Study : ICReDD’s workflow reduced reaction development time by 60% for analogous piperidine derivatives via computational-experimental feedback loops .

Q. How can contradictory spectral or bioactivity data be resolved for this compound?

Common Contradictions :

- Variable NMR Splitting : May arise from dynamic proton exchange or solvent polarity. Use DMSO-d₆ (hydrogen-bonding solvent) to stabilize amino protons .

- Bioactivity Discrepancies : Test enantiopure samples (if chiral centers exist) and confirm purity via HPLC (>98%) to rule out impurities .

Q. Resolution Workflow :

Validate synthesis reproducibility (e.g., replicate reactions 3×).

Cross-check with alternative techniques (e.g., HRMS for molecular weight confirmation).

Perform crystallography to resolve stereochemical ambiguities .

Q. What strategies improve the compound’s solubility and bioavailability for pharmacological studies?

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl on the amino group) to enhance membrane permeability .

- Co-Crystallization : Use co-formers (e.g., succinic acid) to modify crystal packing and solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass efflux pumps .

Q. Experimental Validation :

Q. How does the compound’s reactivity vary under different pH or catalytic conditions?

- Acidic Conditions : Protonation of the amino group (pKa ~8–10) may reduce nucleophilicity, affecting substitution reactions .

- Basic Conditions : Deprotonation of piperidine (pKa ~10–11) can facilitate ring-opening or cyclization .

- Catalytic Hydrogenation : The cyano group resists reduction, but pyrimidine rings may hydrogenate under high-pressure Pd/C .

Case Study : Microwave irradiation in basic ethanol increased cyclization yields by 20% compared to thermal heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.